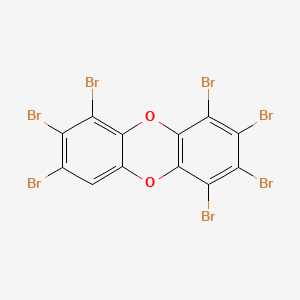

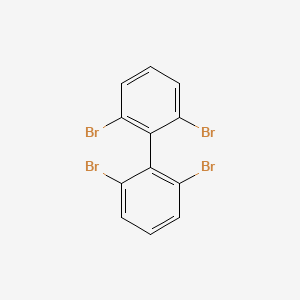

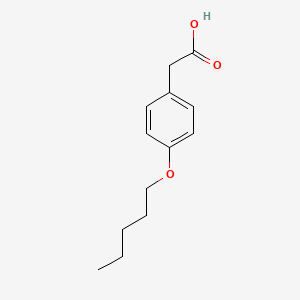

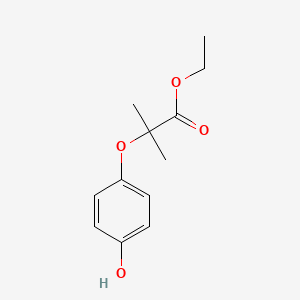

![molecular formula C14H12N2 B1330058 2-(O-tolyl)-1H-benzo[d]imidazole CAS No. 2963-64-6](/img/structure/B1330058.png)

2-(O-tolyl)-1H-benzo[d]imidazole

Übersicht

Beschreibung

The compound 2-(O-tolyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound 2-(O-tolyl)-1H-benzo[d]imidazole is not directly mentioned in the provided papers, the general class of benzo[d]imidazole derivatives is well-represented, indicating the importance of this scaffold in chemical research.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine involves a multi-step process including elemental analysis, FT-IR spectroscopy, and NMR spectroscopies . Another derivative, 2-(2-aminophenyl) Benz imidazole, was synthesized using a simple one-pot synthesis method, demonstrating the versatility of synthetic approaches for this class of compounds . Additionally, benzo[d]imidazo[2,1-b]thiazole analogues were synthesized via a one-pot metal-free procedure, indicating the possibility of synthesizing related structures without the need for metal catalysts .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using X-ray crystallography, as seen in the structural characterization of 2-(2-aminophenyl) Benz imidazole . The crystallographic data provide detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) to validate the experimental findings .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, as their reactivity can be influenced by the presence of substituents on the benzene ring. The papers provided do not detail specific reactions for 2-(O-tolyl)-1H-benzo[d]imidazole, but they do discuss the synthesis of related compounds and the effects of substituent groups on the yields of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be explored through experimental and theoretical methods. For example, the spectroscopic characterization, including vibrational frequencies and NMR chemical shifts, provides insights into the physical properties of these compounds . Theoretical calculations can predict molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMO), and non-linear optical properties, which are crucial for understanding the chemical behavior and potential applications of these compounds . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures can be calculated to further understand the stability and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzimidazole derivatives, such as 2-(O-tolyl)-1H-benzo[d]imidazole, have been synthesized and characterized for their corrosion inhibition potential. Studies demonstrate their effectiveness in inhibiting corrosion of carbon steel in acidic environments. The inhibitors function through adsorption, following the Langmuir adsorption isotherm, and are classified as mixed-type inhibitors (Rouifi et al., 2020).

Interaction with Biological Molecules

Research has been conducted on the binding interaction of benzimidazole derivatives with bovine serum albumin (BSA). This study provides insights into the fluorescence quenching mechanism of BSA by these compounds and evaluates their binding constants, contributing to understanding their biological interactions (Jayabharathi et al., 2012).

Photovoltaic Applications

Benzimidazole derivatives have been explored for their potential in photovoltaic applications, such as in the synthesis of new ionic liquids for dye-sensitized solar cells. These compounds have shown promising results in generating photocurrent and photovoltage under solar light (Ramkumar et al., 2014).

Anticancer Activity

The synthesis of benzimidazole derivatives with anticancer properties is an active area of research. Several studies have synthesized and evaluated such compounds, showing significant in vitro anticancer activity against various cancer cell lines. These compounds are being considered as potential lead compounds for further development in cancer treatment (Rashid et al., 2012), (Rashid, 2020).

Antimicrobial Activity

Benzimidazole derivatives have been shown to possess antimicrobial activities. Studies have synthesized new compounds and evaluated their efficacy against various microbial strains, demonstrating their potential in developing new antimicrobial agents (Khabnadideh et al., 2012).

Safety And Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXVUKKKEYEPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183809 | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(O-tolyl)-1H-benzo[d]imidazole | |

CAS RN |

2963-64-6 | |

| Record name | 2-(2-Methylphenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

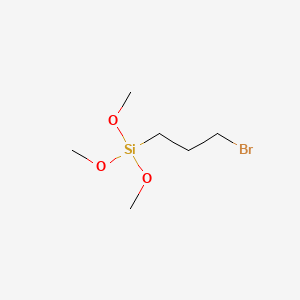

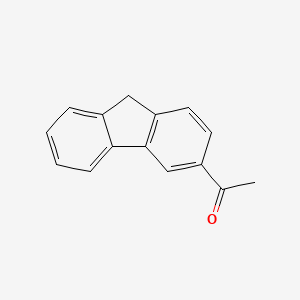

![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)